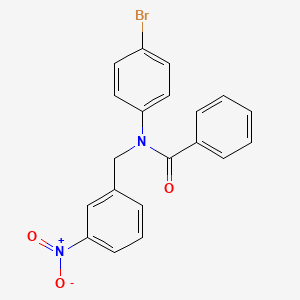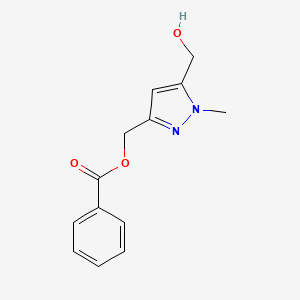
3-Methyl-5-oxo-5-(4-thioformylphenyl)pentanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-oxo-5-(4-thioformylphenyl)pentanoic acid is a carboxylic acid derivative with the molecular formula C13H14O3S. This compound is known for its unique structural features, which include a thioformyl group attached to a phenyl ring, and a pentanoic acid backbone. It has a molecular weight of 250.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-5-(4-thioformylphenyl)pentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-thioformylbenzaldehyde with methyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-5-(4-thioformylphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The thioformyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-Methyl-5-oxo-5-(4-thioformylphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-5-(4-thioformylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The thioformyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by modulating oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-oxo-5-(4-toluidino)pentanoic acid: Similar structure but with a toluidino group instead of a thioformyl group.
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Similar backbone but with a furan ring instead of a phenyl ring.
Uniqueness
3-Methyl-5-oxo-5-(4-thioformylphenyl)pentanoic acid is unique due to the presence of the thioformyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C13H14O3S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
5-(4-methanethioylphenyl)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C13H14O3S/c1-9(7-13(15)16)6-12(14)11-4-2-10(8-17)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,15,16) |
InChI Key |
QGBZQNOBEMBFPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C=S)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate](/img/structure/B12991372.png)





![5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12991413.png)



![(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12991431.png)

![1-Ethynyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12991437.png)
